Cas no 876028-76-1 (PYRIMIDINE, 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)-)

4-Chloro-2-cyclobutyl-6-(1,1-dimethylethyl)-pyrimidine is a substituted pyrimidine derivative characterized by its unique structural features, including a cyclobutyl group and a tert-butyl substituent. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in synthetic chemistry. The presence of a chloro group at the 4-position enhances its reactivity, facilitating further functionalization. Its rigid cyclobutyl ring may contribute to steric and electronic effects, influencing binding interactions in target applications. The tert-butyl group provides stability, making it suitable for use in demanding reaction conditions. This compound is primarily utilized in the development of biologically active molecules and specialty chemicals.
PYRIMIDINE, 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)- structure
876028-76-1 structure
Product Name:PYRIMIDINE, 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)-
CAS No:876028-76-1
MF:C12H17ClN2
MW:224.729781866074
CID:3522664
PubChem ID:64982449
Update Time:2025-10-24

PYRIMIDINE, 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)- Chemical and Physical Properties

Names and Identifiers

    • PYRIMIDINE, 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)-
    • 4-(TERT-BUTYL)-6-CHLORO-2-CYCLOBUTYLPYRIMIDINE
    • AT35976
    • SCHEMBL4395419
    • 876028-76-1
    • AKOS014312948
    • Inchi: 1S/C12H17ClN2/c1-12(2,3)9-7-10(13)15-11(14-9)8-5-4-6-8/h7-8H,4-6H2,1-3H3
    • InChI Key: IBDDXCSHZVUOTA-UHFFFAOYSA-N
    • SMILES: C1(C2CCC2)=NC(C(C)(C)C)=CC(Cl)=N1

Computed Properties

  • Exact Mass: 224.1080262Da
  • Monoisotopic Mass: 224.1080262Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 25.8Ų

PYRIMIDINE, 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)- Pricemore >>

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Additional information on PYRIMIDINE, 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)-

Comprehensive Overview of PYRIMIDINE, 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)- (CAS No. 876028-76-1)

The compound PYRIMIDINE, 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)- (CAS No. 876028-76-1) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a chloro substitution at the 4-position, a cyclobutyl group at the 2-position, and a tert-butyl moiety at the 6-position, this compound exhibits remarkable potential in drug discovery and material science. Researchers are increasingly exploring its applications in small molecule inhibitors and heterocyclic building blocks, aligning with the growing demand for novel bioactive compounds in modern therapeutics.

In recent years, the scientific community has shown heightened interest in pyrimidine-based compounds due to their versatility in medicinal chemistry. The 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)-PYRIMIDINE structure is particularly intriguing because of its balanced lipophilicity and steric properties, which are critical for targeted drug delivery systems. This aligns with current trends in personalized medicine, where researchers seek molecules with precise molecular interactions. The compound's CAS No. 876028-76-1 serves as a key identifier in chemical databases, facilitating its study in structure-activity relationship (SAR) analyses.

The synthesis of PYRIMIDINE, 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)- involves sophisticated organic synthesis techniques, including palladium-catalyzed cross-coupling reactions and selective halogenation. These methods are frequently searched by chemists investigating heterocyclic compound synthesis, making this compound a relevant case study for advanced organic chemistry. Its cyclobutyl ring introduces interesting conformational constraints, which are valuable for probing enzyme binding sites—a hot topic in computational chemistry and molecular docking studies.

From an industrial perspective, the demand for functionalized pyrimidines like CAS No. 876028-76-1 has risen due to their utility in developing crop protection agents and pharmaceutical intermediates. This resonates with the global push toward sustainable agriculture and green chemistry, as researchers explore eco-friendly derivatives of such compounds. The tert-butyl group in its structure enhances metabolic stability, a property highly sought after in drug design forums and patent literature.

Analytical characterization of 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)-PYRIMIDINE typically employs NMR spectroscopy, mass spectrometry, and HPLC purity analysis—techniques commonly queried by quality control specialists. Its crystalline form has been studied using X-ray diffraction, revealing insights into molecular packing that interest materials scientists working on organic semiconductors. These applications connect with trending searches about advanced material innovation.

In conclusion, PYRIMIDINE, 4-CHLORO-2-CYCLOBUTYL-6-(1,1-DIMETHYLETHYL)- (CAS No. 876028-76-1) represents a multifaceted compound bridging pharmaceutical development and material science. Its structural features address contemporary challenges in medicinal chemistry optimization and functional material design, making it a compelling subject for both academic and industrial research. As the scientific community continues to explore tailored heterocycles, this compound's relevance in high-value chemical synthesis is expected to grow substantially.

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